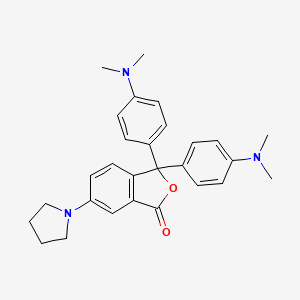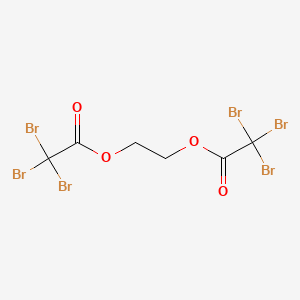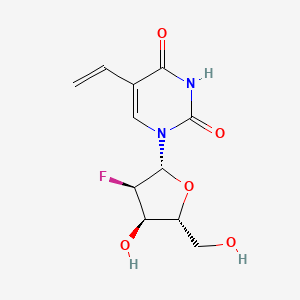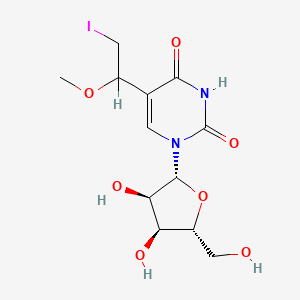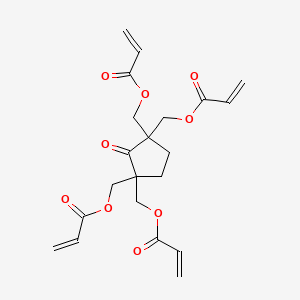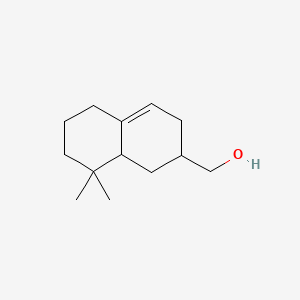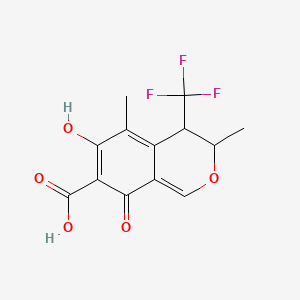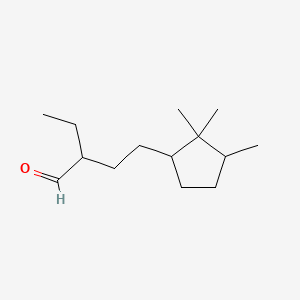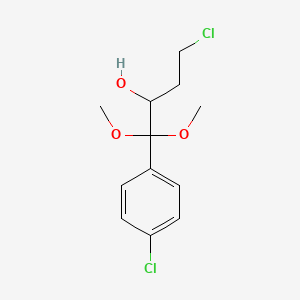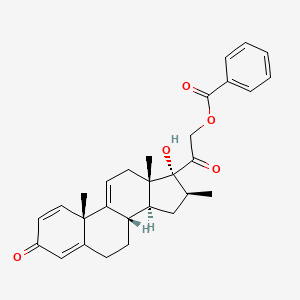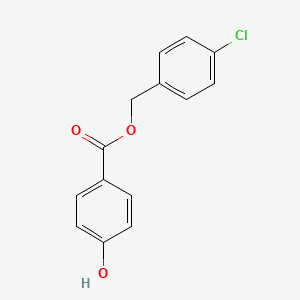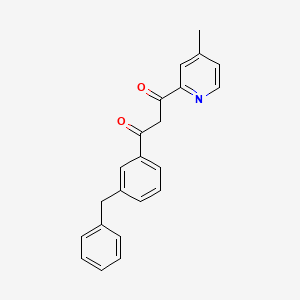
1,3-Propanedione, 1-(4-methyl-2-pyridinyl)-3-(3-(phenylmethyl)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diketone A is a versatile organic compound characterized by the presence of two carbonyl groups (C=O) separated by a single carbon atom. This structural feature imparts unique chemical properties, making 1,3-Diketone A a valuable intermediate in organic synthesis and a key component in various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Diketone A can be synthesized through several methods, including:
Claisen Condensation: This classical method involves the C-acylation of the α-position of ketones in the form of their metal enolates, enamines, or silyl ethers.
Soft Enolate Formation and Acylation: Ketones undergo soft enolate formation and acylation on treatment with magnesium bromide etherate (MgBr₂·OEt₂), diisopropylethylamine (i-Pr₂NEt), and various acylating agents.
Acylation with Acid Chlorides: Substituted 1,3-diketones can be synthesized from α,β-unsaturated ketones by treatment with acid chlorides and diethylzinc (Et₂Zn) in the presence of rhodium chloride triphenylphosphine (RhCl(PPh₃)₃).
Industrial Production Methods
Industrial production of 1,3-Diketone A often employs large-scale Claisen condensation reactions due to their efficiency and cost-effectiveness. The use of crude acid chlorides and soft enolate formation techniques also adds to the scalability and economic viability of the process .
化学反应分析
Types of Reactions
1,3-Diketone A undergoes various chemical reactions, including:
Oxidation: Conversion to diketones or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Introduction of different substituents at the α-position
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like acid chlorides and alkyl halides are employed under basic or acidic conditions
Major Products
The major products formed from these reactions include various substituted diketones, alcohols, and other functionalized derivatives .
科学研究应用
1,3-Diketone A finds extensive applications in scientific research, including:
作用机制
The mechanism of action of 1,3-Diketone A involves its ability to form stable enolates and enols, which participate in various chemical reactions. The compound’s reactivity is influenced by the conjugation of the enol or enolate with the other carbonyl group, leading to the formation of six-membered rings and other stable intermediates .
相似化合物的比较
1,3-Diketone A can be compared with other similar compounds, such as:
2,4-Pentanedione: Another 1,3-diketone with similar reactivity but different substituents.
Acetylacetone: Known for its use as a chelating agent and in the synthesis of metal complexes.
Dibenzoylmethane: Exhibits anti-cancer properties and is used in medicinal chemistry.
These compounds share the 1,3-diketone structure but differ in their specific applications and reactivity profiles, highlighting the unique properties of 1,3-Diketone A .
属性
CAS 编号 |
317332-83-5 |
|---|---|
分子式 |
C22H19NO2 |
分子量 |
329.4 g/mol |
IUPAC 名称 |
1-(3-benzylphenyl)-3-(4-methylpyridin-2-yl)propane-1,3-dione |
InChI |
InChI=1S/C22H19NO2/c1-16-10-11-23-20(12-16)22(25)15-21(24)19-9-5-8-18(14-19)13-17-6-3-2-4-7-17/h2-12,14H,13,15H2,1H3 |
InChI 键 |
FQCWXXQNGKKETK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)C(=O)CC(=O)C2=CC=CC(=C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


